molecular formula C17H30N2O4 B2612837 tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate CAS No. 1286264-11-6

tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate

Cat. No. B2612837
CAS RN: 1286264-11-6
M. Wt: 326.437
InChI Key: QHIWWLORQJESCI-HDJSIYSDSA-N
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Description

Tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Enantioselective Synthesis

An efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for CCR2 antagonists, highlights the compound's role in pharmaceutical development. The synthesis involves an iodolactamization step, demonstrating the intricacies of achieving desired stereochemistry in compound synthesis (Campbell et al., 2009).

Statin Synthesis

The compound's utility is further exemplified in the synthesis of statin side chain intermediates. A chemoselective biocatalytic procedure for synthesizing a key lactonized statin side chain intermediate from its acetate precursor showcases the application of biocatalysis in refining synthetic routes, which is critical for industrial and pharmaceutical chemistry (Troiani et al., 2011).

Diels–Alder Cycloadditions

Another research domain involves the use of the compound in Diels–Alder cycloadditions. The presence of an electron-donating tert-butylcarbamate (BocNH-) group enhances the compound's reactivity, facilitating efficient cycloadditions with both electron-rich and electron-deficient dienophiles. This property enables the synthesis of diverse bicyclic lactone cycloadducts, illustrating the compound's versatility in facilitating key organic reactions (Omar et al., 2022).

properties

IUPAC Name

tert-butyl N-[4-(oxane-4-carbonylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O4/c1-17(2,3)23-16(21)19-14-6-4-13(5-7-14)18-15(20)12-8-10-22-11-9-12/h12-14H,4-11H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIWWLORQJESCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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